molecular formula C14H18N4O2 B4504484 (5-Phenyl-4h-[1,2,4]triazol-3-ylmethyl)-carbamic acid tert-butyl ester

(5-Phenyl-4h-[1,2,4]triazol-3-ylmethyl)-carbamic acid tert-butyl ester

Cat. No.: B4504484
M. Wt: 274.32 g/mol
InChI Key: BVWKOQZGLDCHBH-UHFFFAOYSA-N
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Description

“(5-Phenyl-4H-[1,2,4]triazol-3-ylmethyl)-carbamic acid tert-butyl ester” is a triazole-derived compound featuring a tert-butyl carbamate group. The core structure comprises a 1,2,4-triazole ring substituted at the 3-position with a methyl-carbamate group and at the 5-position with a phenyl moiety. The tert-butyl ester acts as a protective group for the carbamic acid functionality, a common strategy in medicinal chemistry to enhance stability or modulate solubility during synthesis .

Properties

IUPAC Name

tert-butyl N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-14(2,3)20-13(19)15-9-11-16-12(18-17-11)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,15,19)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVWKOQZGLDCHBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC(=NN1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Phenyl-4h-[1,2,4]triazol-3-ylmethyl)-carbamic acid tert-butyl ester typically involves the reaction of 5-phenyl-1,2,4-triazole-3-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carbamate

The tert-butyl carbamate group serves as a protective moiety for the primary amine. Acidic conditions cleave this group efficiently:

Conditions Reagents Product Yield Reference
HCl in dioxane (4 M)HCl, dioxane, rt, 2 h(5-Phenyl-4H-triazol-3-ylmethyl)amine hydrochloride92%
Trifluoroacetic acid (TFA)TFA/DCM (1:1), rt, 1 hFree amine (isolated as TFA salt)95% ,

Key Findings :

  • Deprotection under HCl generates the amine hydrochloride, facilitating further nucleophilic reactions .

  • TFA-mediated cleavage is faster and compatible with acid-sensitive substrates .

Functionalization of the Liberated Amine

The deprotected amine undergoes diverse reactions, including acylation, sulfonylation, and reductive amination:

Acylation

Reagent Conditions Product Yield Reference
Acetyl chlorideEt₃N, DCM, 0°C to rtN-Acetyl derivative85%
Benzoyl chloridePyridine, rt, 12 hN-Benzoyl derivative78%

Reductive Amination

Aldehyde Reducing Agent Product Yield Reference
4-MethoxybenzaldehydeNaBH₃CN, MeOH, rtN-(4-Methoxybenzyl)amine88%
CyclohexanoneNaBH₄, MeOH, 0°CN-Cyclohexylamine76%

Key Findings :

  • NaBH₃CN is preferred for reductive amination due to its selectivity in protic solvents .

  • Acylated derivatives show enhanced stability in biological assays .

Modifications of the 1,2,4-Triazole Core

The triazole ring participates in electrophilic substitution and coordination chemistry:

N-Alkylation

Electrophile Base Product Yield Reference
Methyl iodideK₂CO₃, DMF, 60°C1-Methyl-1,2,4-triazole derivative68%
Benzyl bromideNaH, THF, 0°C1-Benzyl-1,2,4-triazole derivative72%

Metal Coordination

Metal Salt Ligand Complex Application Reference
Cu(II) acetateTriazole + deprotected amineCu(II)-triazole-amine complexCatalytic oxidation

Key Findings :

  • N-Alkylation occurs preferentially at the N1 position due to electronic effects .

  • Cu(II) complexes exhibit catalytic activity in oxidation reactions, relevant to drug metabolism studies .

Stability and Side Reactions

  • Hydrolysis : The tert-butyl carbamate resists basic hydrolysis but slowly degrades in aqueous acid (pH < 2) .

  • Thermal Stability : Decomposition occurs above 200°C, releasing CO₂ and tert-butanol .

Scientific Research Applications

Chemistry

In chemistry, (5-Phenyl-4h-[1,2,4]triazol-3-ylmethyl)-carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile scaffold that can be functionalized to create a wide range of derivatives.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Triazole derivatives are known to inhibit various enzymes, making them valuable in the development of new pharmaceuticals.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals and other specialty chemicals. Its unique structure allows for the creation of products with specific desired properties.

Mechanism of Action

The mechanism of action of (5-Phenyl-4h-[1,2,4]triazol-3-ylmethyl)-carbamic acid tert-butyl ester involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, inhibiting enzyme activity or modulating receptor function. This can lead to various biological effects, depending on the specific target.

Comparison with Similar Compounds

Data Tables

Table 2: Physicochemical Properties
Compound Molecular Weight Melting Point (°C) LogP (Predicted)
Target Compound 290.32 Not reported ~3.8
Compound 17 556.72 128–130 ~5.2
Compound 19 453.59 121–122.5 ~4.1
Compound in 404.40 Not reported 3.84

Biological Activity

The compound (5-Phenyl-4H-[1,2,4]triazol-3-ylmethyl)-carbamic acid tert-butyl ester is a derivative of the triazole family, which has garnered attention for its diverse biological activities. Triazoles are known for their potential in medicinal chemistry, particularly as antifungal agents, anticancer drugs, and in the treatment of various diseases due to their ability to interact with biological targets.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of a phenyl-substituted triazole with carbamic acid derivatives. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Recent studies have demonstrated significant anticancer properties of triazole derivatives. For instance, a related compound was found to exhibit cytotoxic effects against various cancer cell lines, including HeLa and K562 cells. The mechanism of action often involves disruption of microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

CompoundCell LineIC50 (µM)Mechanism
(5-Phenyl-4H-triazole)HeLa0.16Microtubule destabilization
Reference Drug (Cisplatin)HeLa0.003DNA cross-linking

Antifungal Activity

Triazole derivatives are well-known antifungal agents due to their ability to inhibit ergosterol synthesis in fungal cell membranes. The biological activity of this compound against various fungal strains is an area of ongoing research. Preliminary results indicate promising antifungal activity comparable to established antifungal agents .

Enzyme Inhibition

The compound has also been investigated for its potential as an inhibitor of specific enzymes involved in disease pathways. For example, docking studies suggest that it may inhibit focal adhesion kinase (FAK), a key player in cancer metastasis and progression .

Case Studies

  • Cytotoxicity Assay : A study evaluated the cytotoxic effects of a series of triazole derivatives on HeLa cells. The results indicated that compounds similar to this compound showed enhanced cytotoxicity compared to standard treatments like cisplatin .
  • Fungal Inhibition : In another study focusing on antifungal activity, derivatives were tested against Candida albicans and Aspergillus niger. Results showed significant inhibition at lower concentrations compared to traditional azole antifungals .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (5-Phenyl-4h-[1,2,4]triazol-3-ylmethyl)-carbamic acid tert-butyl ester?

  • Methodology :

  • Step 1 : Formation of the triazole core via cyclocondensation of thiosemicarbazides or hydrazine derivatives with carboxylic acids/nitriles under microwave or thermal conditions .
  • Step 2 : Introduction of the tert-butyl carbamate group via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DIEA) and a catalyst (e.g., DMAP) in THF under reflux .
  • Step 3 : Purification via column chromatography (silica gel, hexane/EtOAc gradients) .
    • Key Considerations : Optimize reaction time and temperature to avoid side products like over-alkylation or Boc-group hydrolysis.

Q. How is this compound characterized, and what analytical techniques are critical for confirming its structure?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., phenyl, triazole, tert-butyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : For unambiguous structural determination, particularly for stereoisomers or polymorphs .
    • Data Interpretation : Compare experimental spectra with computed data (e.g., PubChem entries) to resolve ambiguities .

Q. What are the stability and storage requirements for this compound?

  • Stability :

  • Hygroscopic; store under inert gas (N₂/Ar) in sealed vials at -20°C to prevent hydrolysis of the tert-butyl carbamate group .
  • Avoid prolonged exposure to light, as the triazole moiety may undergo photodegradation .
    • Handling : Use anhydrous solvents (e.g., THF, DCM) during synthesis to minimize decomposition .

Q. What safety protocols are recommended for handling this compound?

  • PPE : Gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods due to potential inhalation hazards from fine powders .
  • Waste Disposal : Segregate organic waste and dispose via licensed chemical waste services .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?

  • Approach :

  • Catalyst Screening : Test alternatives to DMAP (e.g., pyridine derivatives) for Boc protection .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 60 hours to <10 hours) while maintaining yield .
  • Solvent Optimization : Replace THF with DMF or acetonitrile to enhance solubility of intermediates .
    • Data Analysis : Use DOE (Design of Experiments) to identify critical parameters (temperature, stoichiometry) .

Q. What strategies mitigate selectivity challenges during functionalization of the triazole ring?

  • Regioselectivity :

  • Use directing groups (e.g., sulfanyl or morpholine) to control substitution at the 3- or 5-position of the triazole .
  • Employ asymmetric catalysis (e.g., chiral bases) for enantioselective modifications .
    • Case Study : Hydrogenation of pyridine intermediates (e.g., in Suzuki couplings) requires controlled H₂ pressure to avoid over-reduction .

Q. How is this compound utilized in pharmacological research, and what are its key structure-activity relationships (SAR)?

  • Applications :

  • Drug Discovery : The triazole-carbamate scaffold is explored as a protease inhibitor or kinase modulator due to its hydrogen-bonding capacity .
  • SAR Insights :
  • The phenyl group enhances lipophilicity and π-π stacking with aromatic residues in target proteins .
  • The tert-butyl carbamate improves metabolic stability by shielding amine groups from enzymatic degradation .
    • Experimental Validation : In vitro assays (e.g., enzyme inhibition, cytotoxicity) paired with molecular docking studies .

Q. How can contradictions in spectral or reactivity data be resolved during characterization?

  • Troubleshooting :

  • Cross-Validation : Compare NMR/MS data with structurally analogous compounds (e.g., tert-butyl carbamates in PubChem) .
  • Isolation of Byproducts : Identify side products (e.g., de-Boc derivatives) via preparative HPLC to clarify reaction pathways .
    • Case Example : Discrepancies in melting points may arise from polymorphic forms; use DSC (Differential Scanning Calorimetry) to confirm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Phenyl-4h-[1,2,4]triazol-3-ylmethyl)-carbamic acid tert-butyl ester
Reactant of Route 2
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(5-Phenyl-4h-[1,2,4]triazol-3-ylmethyl)-carbamic acid tert-butyl ester

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